2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
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Overview
Description
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is a complex organic compound that features a combination of methoxy, pyridinylcarbonyl, hydrazinylidene, and chlorobenzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methoxy-4-formylphenyl 4-chlorobenzoate with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoic acid.
Reduction: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinyl]methyl}phenyl 4-chlorobenzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridinylcarbonyl group can form hydrogen bonds with active sites, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
- 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
Uniqueness
2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is unique due to the presence of both methoxy and chlorobenzoate groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C21H16ClN3O4 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C21H16ClN3O4/c1-28-19-12-14(13-24-25-20(26)15-8-10-23-11-9-15)2-7-18(19)29-21(27)16-3-5-17(22)6-4-16/h2-13H,1H3,(H,25,26)/b24-13+ |
InChI Key |
GKWWHUMVLPFZBS-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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